L-Methionine, L-alanyl-L-alanyl-

Description

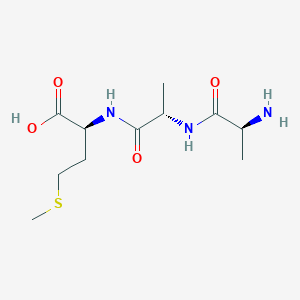

L-Methionine, L-alanyl-L-alanyl- is a tripeptide comprising L-methionine linked to two L-alanine residues via peptide bonds. This tripeptide likely shares structural similarities with other methionine-containing peptides, where the sulfur atom in methionine contributes to redox sensitivity and metal-binding capabilities (). Its synthesis may involve enzymatic or solid-phase methods, with characterization relying on isotopic labeling assays () or chromatographic separation ().

Properties

CAS No. |

206558-72-7 |

|---|---|

Molecular Formula |

C11H21N3O4S |

Molecular Weight |

291.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H21N3O4S/c1-6(12)9(15)13-7(2)10(16)14-8(11(17)18)4-5-19-3/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,8-/m0/s1 |

InChI Key |

VBDMWOKJZDCFJM-FXQIFTODSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Methods

Solution-Phase Synthesis with Coupling Reagents

Solution-phase synthesis remains a cornerstone for tripeptide preparation. Key steps include:

- Amino Acid Activation : Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) facilitate peptide bond formation. For example, L-methionine-S-dioxide was coupled to L-alanyl-L-alanine tert-butyl ester using DCC, yielding a tripeptide derivative.

- Deprotection : Acidolysis with hydrochloric acid removes tert-butyl groups, followed by purification via recrystallization.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

- Temperature : -10°C to room temperature.

- Yield : 80–90% for coupling steps.

Table 1: Common Coupling Reagents and Their Efficacy

| Reagent | Reaction Time | Yield (%) | Side Reactions |

|---|---|---|---|

| DCC | 3–24 h | 85–90 | Urea precipitation |

| N-Hydroxysuccinimide (HOSu) | 2–6 h | 88–92 | Minimal racemization |

| Isobutyl chloroformate | 1–3 h | 78–84 | Anhydride hydrolysis |

Mixed Anhydride Method

The mixed anhydride approach employs isobutyl chlorocarbonate and N-methylmorpholine to activate carboxyl groups. In a study, Nps-L-alanine was coupled to L-isoleucyl-L-alanine ethyl ester using this method, achieving 89% yield.

Advantages :

Enzymatic Synthesis

Enzymatic methods leverage peptide ligases or proteases for stereospecific bond formation. While no direct synthesis of Ala-Ala-Met is reported, analogous systems provide insights:

- Escherichia coli OPA : Recombinant enzymes synthesized L-alanyl-L-glutamine (Ala-Gln) with 95% yield under pH 8.5 and 24°C.

- Substrate Flexibility : Enzymes accept methyl/ethyl esters, enabling scalable production.

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Yield (%) | 90–95 | 75–90 |

| Racemization Risk | None | Moderate |

| Scalability | High | Moderate |

N-Carboxy Anhydride (NCA) Method

NCA polymerization enables sequential peptide elongation. For example:

- L-Alanine NCA was reacted with L-valine NCA in acetonitrile-water, forming alternating peptides.

- Heterogeneous Systems : Minimize homopolymerization, achieving 95% purity.

Steps :

Fragment Condensation Strategy

This method conjugates pre-synthesized dipeptides with amino acids:

- Dipeptide Synthesis : L-alanyl-L-alanine was prepared using sodium trimetaphosphate in pH 10.7 buffer.

- Coupling to Methionine : Activated dipeptides (e.g., HOSu esters) react with L-methionine tert-butyl ester.

Advantages :

Protection and Deprotection Strategies

Amino Protection

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

L-Methionine, L-alanyl-L-alanyl- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in L-methionine can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like N-hydroxysuccinimide (NHS).

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Alcohol derivatives of the peptide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Methionine, L-alanyl-L-alanyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide bond formation and stability.

Biology: Investigated for its role in protein synthesis and metabolic pathways.

Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and its role in methionine metabolism.

Industry: Utilized in the production of specialized peptides and as a nutritional supplement in animal feed.

Mechanism of Action

The mechanism of action of L-Methionine, L-alanyl-L-alanyl- involves its participation in various biochemical pathways. L-methionine is a precursor to S-adenosylmethionine (SAM), which is a key methyl donor in numerous methylation reactions. L-alanine plays a role in gluconeogenesis and energy production. The dipeptide form may enhance the stability and bioavailability of these amino acids, allowing for more efficient utilization in metabolic processes.

Comparison with Similar Compounds

Challenges and Limitations

Q & A

Basic Research Questions

Q. What experimental designs are optimal for studying the effects of L-Methionine supplementation in animal models?

- Methodological Answer : Randomized Block Designs (RBDs) with controlled variables (e.g., diet, dosage) are widely used. For example, a study testing L-Methionine and L-Lysine supplementation in poultry employed an RBD with three treatments (control, 0.25%, and 0.50% supplementation) and four replications to assess growth metrics like feed conversion ratio (FCR) and average daily gain (ADG) . Key considerations include baseline diet standardization and longitudinal monitoring of physiological parameters.

Q. How can L-Methionine be quantified in biological samples with high specificity?

- Methodological Answer : Enzymatic assays coupled with spectrophotometric detection offer rapid quantification. A validated protocol involves using L-Methionine γ-lyase to catalyze methionine degradation, producing measurable byproducts like α-ketobutyrate. This method avoids cross-reactivity with structurally similar amino acids and achieves sensitivity in the nanomolar range . HPLC with UV/fluorescence detection is an alternative for complex matrices, requiring derivatization (e.g., with o-phthalaldehyde) for enhanced resolution .

Q. What biochemical pathways link L-Methionine to antioxidant activity in endothelial cells?

- Methodological Answer : L-Methionine induces heme oxygenase-1 (HO-1) and ferritin, reducing NADPH-mediated radical formation by up to 60%. Experimental validation involves pre-treating endothelial cells with L-Methionine (0.1–1.0 mM) and measuring HO-1 expression via Western blot, alongside NO synthase inhibition (e.g., L-NMMA) to confirm nitric oxide's role in cytoprotection .

Advanced Research Questions

Q. How do chemoenzymatic methods improve the synthesis of S-adenosyl-L-Methionine (SAMe) analogs?

- Methodological Answer : Chlorinase SalL catalyzes the coupling of 5'-chloro-5'-deoxyadenosine with L-Methionine derivatives, enabling scalable SAMe analog production. Key steps include enzyme purification (affinity chromatography), kinetic assays (monitoring ADP release), and substrate engineering to enhance yield (>80% conversion) . This approach bypasses traditional ATP-dependent synthesis limitations.

Q. What methodological challenges arise when reconciling contradictory data on L-Methionine's role in cancer?

- Methodological Answer : Discrepancies in studies (e.g., pro- vs. anti-tumor effects) often stem from dosage variations, cell type specificity, and methionine dependency of cancer lines. For instance, liver cancer cells show apoptosis under high methionine (5 mM), while pancreatic models require restriction. Robust protocols include isotopically labeled (¹³C) methionine tracers to track metabolic flux and CRISPR screens to identify methionine-sensitive pathways .

Q. How reliable is L-Methionine as a biomarker for type 1 diabetes onset?

- Methodological Answer : While lower serum L-Methionine correlates with autoantibody development in pre-diabetic children, confounding factors (e.g., diet, microbiome) limit its standalone utility. Longitudinal studies with LC-MS metabolomics and multivariate analysis (e.g., PCA) are critical to isolate methionine's predictive value from co-variables like homocysteine and folate levels .

Q. What mechanisms explain L-Methionine's dual hepatoprotective and carcinogenic effects?

- Methodological Answer : Hepatoprotection via SAMe-mediated glutathione synthesis contrasts with carcinogenic risks from elevated homocysteine and DNA methylation dysregulation. Dose-response studies in murine models (e.g., 1.7 g/kg/day methionine) reveal threshold effects: Low doses upregulate detox enzymes (CYP450), while chronic high intake promotes aberrant methylation in oncogene promoters .

Key Considerations for Researchers

- Dosage Precision : Use isotopic labeling (e.g., L-Methionine-¹³C₅) to trace metabolic incorporation without perturbing native pathways .

- Model Selection : Prioritize methionine-auxotrophic cell lines (e.g., certain carcinomas) for studies on restriction vs. supplementation .

- Data Interpretation : Address contradictions by stratifying results by methionine dependency, dosage, and interaction with co-treatments (e.g., donepezil in cognitive studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.